molecular formula C14H19ClO B2665196 2-Chloro-1-(2,4-diisopropylphenyl)ethanone CAS No. 164165-76-8

2-Chloro-1-(2,4-diisopropylphenyl)ethanone

Cat. No.: B2665196
CAS No.: 164165-76-8
M. Wt: 238.76
InChI Key: NDJCOGQLLACMQZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-diisopropylphenyl)ethanone (CAS: 164165-76-8) is a chloroacetophenone derivative featuring isopropyl substituents at the 2- and 4-positions of the aromatic ring. This compound is cataloged as a specialty chemical with 95% purity, primarily used in organic synthesis and pharmaceutical intermediate preparation . Its structural uniqueness lies in the bulky isopropyl groups, which influence steric and electronic properties compared to analogs with smaller substituents (e.g., chloro, methoxy).

Properties

IUPAC Name

2-chloro-1-[2,4-di(propan-2-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-9(2)11-5-6-12(14(16)8-15)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJCOGQLLACMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)CCl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Chloro-1-(2,4-dichlorophenyl)ethanone

Structure : Aromatic ring substituted with chlorine at 2- and 4-positions.
Key Applications :

  • Intermediate in enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral building block for antifungal agents like miconazole .
  • Biocatalysis using Acinetobacter sp. ZJPH1806 achieves up to 83.2% yield at 1.5 g/L substrate concentration, but higher concentrations (>2.5 g/L) reduce yield due to substrate/product toxicity .
  • Purified alcohol dehydrogenase (e.g., from Pyrococcus furiosus) achieves 92% yield and 99% enantiomeric excess (ee) at 250 mM substrate concentration .

Comparison :

  • Reactivity : Dichlorophenyl substitution enhances electrophilicity compared to diisopropyl groups, favoring nucleophilic attacks in biocatalytic reductions.
  • Solubility : Dichlorophenyl derivatives benefit from cyclodextrin (CD) or Tween 80 additives to improve aqueous solubility .
  • Thermal Stability : Optimal reaction temperature for biocatalysis is 40°C, with yields dropping at higher temperatures .

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

Structure : Methoxy groups at 2- and 4-positions.
Key Properties :

  • Molecular formula: C₁₀H₁₁ClO₃; molecular weight: 214.64 g/mol .
  • Methoxy groups donate electron density, reducing electrophilicity compared to chloro-substituted analogs.

Comparison :

  • Electronic Effects : Methoxy groups decrease reactivity toward nucleophiles compared to electron-withdrawing chloro or diisopropyl groups.
  • Solubility : Likely higher solubility in polar solvents due to methoxy substituents, though direct data is unavailable.

2-Chloro-1-(2,4-difluorophenyl)ethanone

Structure : Fluorine atoms at 2- and 4-positions.
Applications :

  • Intermediate in fluconazole synthesis: Reacts with 1,2,4-triazole to form the antifungal agent .

Comparison :

  • Electrophilicity : Fluorine’s electronegativity enhances carbonyl reactivity, making it more reactive than diisopropyl analogs.
  • Steric Effects : Smaller fluorine atoms reduce steric hindrance compared to isopropyl groups, facilitating nucleophilic substitution.

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Structure : Hydroxyl groups at 2- and 4-positions.
Key Properties :

  • CAS: 25015-92-3; used in specialty chemical synthesis .
  • Hydroxyl groups enable hydrogen bonding, increasing solubility in protic solvents.

Comparison :

  • Reactivity : Hydroxyl groups may deactivate the carbonyl via resonance, reducing electrophilicity.
  • Toxicity: Classified under GHS regulations with specific handling requirements , unlike non-polar diisopropyl derivatives.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (Cl, F) enhance carbonyl reactivity for nucleophilic attacks, while bulky groups (isopropyl) may hinder enzyme binding in biocatalysis .
  • Biocatalytic Efficiency : Dichlorophenyl derivatives achieve high enantioselectivity (>99% ee) but require substrate concentration optimization to mitigate toxicity .
  • Synthetic Flexibility : Methoxy and hydroxyl derivatives are versatile in heterocyclic chemistry but lack biocatalytic data .

Biological Activity

2-Chloro-1-(2,4-diisopropylphenyl)ethanone, with the CAS number 164165-76-8, is a compound of interest in various fields of scientific research, particularly in chemistry and biology. Its structural uniqueness and reactivity make it a valuable entity for studying biological activities, including potential antimicrobial and anticancer properties.

Molecular Formula: C13H17ClO
Molecular Weight: 236.73 g/mol

The compound features a chloro substituent and a ketone functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the chloro group allows for nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. This mechanism may involve inhibition of enzymatic activity or modulation of receptor function, leading to various biological responses.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity: Studies have shown that the compound exhibits activity against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases and other apoptosis-related pathways.

Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections caused by these bacteria.
  • Anticancer Activity Assessment:
    In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer drug candidate.

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